molecular formula C17H27NO B1666005 Amixetrine CAS No. 24622-72-8

Amixetrine

Cat. No. B1666005
CAS RN: 24622-72-8
M. Wt: 261.4 g/mol
InChI Key: ISRODTBNJUAWEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Amixetrine involves the treatment of isoamyl alcohol with styrene at -10°C with dropwise addition of tert-Butyl Hypobromite . This results in (2-bromo-1-(isopentyloxy)ethyl)benzene. The halogen leaving group is then displaced by pyrrolidine to complete the synthesis of Amixetrine .


Molecular Structure Analysis

Amixetrine has a molecular weight of 261.41 . Its exact mass is 261.21 and its elemental composition is C, 78.11%; H, 10.41%; N, 5.36%; O, 6.12% .

Scientific Research Applications

Pharmacokinetics in Animals

Amixetrine, known as N-[(2-Phenyl-2-isoamyloxy)-ethyl-pyrrolidine]-hydrochloride, has been studied for its pharmacokinetics in animals. In a study involving dogs, amixetrine was administered via intravenous and oral routes, and plasma concentrations were measured using gas liquid chromatography. The research indicated a non-linear, two-compartment open model for amixetrine's pharmacokinetics, suggesting a first-pass effect and possible enzymatic saturation (Constantin & Pognat, 1978).

Metabolism Analysis

Another study focused on the urinary metabolites of amixetrine in both humans and dogs. The metabolites were identified using IR, NMR, and mass spectrometry, revealing a comparable mode of transformation in both species. The primary metabolites, including untransformed amixetrine and phenyl-1-hydroxyethylpyrrolidine, were identified, indicating an omega-1-oxidation of the isoamyl chain as a significant metabolic pathway (Constatin, Pognat, & Streichenberger, 1976).

properties

IUPAC Name

1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRODTBNJUAWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24622-52-4 (hydrochloride)
Record name Amixetrine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10865162
Record name 1-[2-(3-Methylbutoxy)-2-phenylethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amixetrine

CAS RN

24622-72-8
Record name Amixetrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24622-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amixetrine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(3-Methylbutoxy)-2-phenylethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIXETRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UL287YTPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Constantin, JF Pognat - Arzneimittel-forschung, 1978 - europepmc.org
N-[(2-Phenyl-2-isoamyloxy)-ethyl-pyrrolidine]-hydrochloride (amixetrine) was administered to dogs at increasing doses, by iv and oral routes. Plasma determinations of active principle …
Number of citations: 2 europepmc.org
M Constatin, JF Pognat, G Streichenberger - Arzneimittel-forschung, 1976 - europepmc.org
The urinary metabolites of N-(2-phenyl-2-isoamyloxy) ethyl-pyrrolidine-hydrochloride (amixetrine) studied in man and in the dog demonstrated a comparable mode of transformation of …
Number of citations: 3 europepmc.org
C André, R Lambert, MC Fargier - Biologie et Gastro-enterologie, 1976 - europepmc.org
[A double-blind endoscopic, histologic and immunohistochemical study of the effect of amixetrine in the treatment of antritis (author's transl)]. - Abstract - Europe PMC … [A double-blind …
Number of citations: 2 europepmc.org
S GARGAUN, CA GS - researchgate.net
(57) Abrégé/Abstract: This invention relates to a method of reducing the side effects of non-steroidal anti-inflammatory drugs. Specifically, the invention relates to administration of a …
Number of citations: 0 www.researchgate.net
MT Llacer, J Gálvez, R Garcia-Domenech… - Internet Electron J …, 2006 - biochempress.com
Motivation. The main goal of the present work is selecting new cytostatic lead compounds through molecular topology. This is particularly interesting since the finding of new therapeutic …
Number of citations: 5 biochempress.com
V Baranovskyi, R Symchak, O Pokryshko, S Klymnyuk… - 2018 - dspace.tnpu.edu.ua
3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides have been obtained via copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-…
Number of citations: 4 dspace.tnpu.edu.ua
E BALOGLU, S SHACHAM, D MCCAULEY… - ic.gc.ca
The present invention relates to compounds of formula (I): and pharmaceutically acceptable salts thereof, pharmaceutical compositions comprising the compounds of formula (I) or their …
Number of citations: 2 www.ic.gc.ca
BJ BRADBURY, M DESHPANDE, MJ PUCCI, Q WANG… - ic.gc.ca
La présente invention concerne des composés et des sels à activité antimicrobienne représentés par les formules (I) et (II). L'invention concerne également de nouveaux intermédiaires …
Number of citations: 2 www.ic.gc.ca
C Andre, J Gillon, B Moulinier, A Martin, MC Fargier - Gut, 1982 - gut.bmj.com
Eighteen patients with diffuse varioliform gastritis were enrolled in a double-blind, placebo-controlled trial of sodium cromoglycate, 200 mg a day, and sodium cromoglycate, 400 mg a …
Number of citations: 55 gut.bmj.com
CA ROSEN, AC BELL, I SANYAL - ic.gc.ca
The invention relates generally to fusion proteins comprising at least one therapeutic protein or vaccine antigen and alpha fetoprotein. The therapeutic protein or vaccine antigen can be…
Number of citations: 2 www.ic.gc.ca

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